Technical Guide: 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde
Technical Guide: 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde
CAS Number: 138253-30-2
Synonyms: 4'-(4-formylphenyl)-2,2':6',2''-terpyridine, 4-(2,6-di(pyridin-2-yl)pyridin-4-yl)benzaldehyde
Introduction
4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde is a versatile organic compound that belongs to the family of terpyridines. Terpyridines are a class of tridentate ligands renowned for their strong and specific coordination to a wide variety of metal ions. This property has established them as crucial building blocks in the fields of supramolecular chemistry, materials science, and catalysis. The presence of a benzaldehyde functional group on the terpyridine core of this particular molecule offers a reactive site for further chemical modifications, making it a valuable precursor for the synthesis of more complex functional materials and probes for biological systems.
This technical guide provides an in-depth overview of the synthesis, properties, and applications of 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde, with a focus on its relevance to researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key quantitative data for 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde is presented in the table below. It is important to note that while some data is available for the title compound, other parameters are predicted or extrapolated from closely related structures.
| Property | Value | Source |
| CAS Number | 138253-30-2 | [1][2] |
| Molecular Formula | C22H15N3O | [1][3] |
| Molecular Weight | 337.37 g/mol | [1][3] |
| Physical Form | White to pale yellow powder/solid | |
| Purity | Typically >95% | |
| Predicted Boiling Point | 525.9 ± 50.0 °C | [4][5] |
| Storage Temperature | Room temperature, in an inert atmosphere | |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and some polar organic solvents. | General knowledge based on structure |
Spectroscopic Data
Spectroscopic characterization is crucial for the identification and quality control of 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde. Below are representative spectroscopic data.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.12 (s, 1H), 8.78 (s, 2H), 8.75 (d, 2H), 8.69 (d, 2H), 8.05 (m, 4H), 7.91 (m, 2H), 7.39 (m, 2H)[6] |
| UV-Vis Absorption (in CHCl₃) | λmax ≈ 283 nm[6] |
Experimental Protocols
The synthesis of 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde can be achieved through several synthetic routes. The most common and established method is the Kröhnke condensation. An alternative method involves the oxidation of a methyl-substituted precursor.
Synthesis via Kröhnke Condensation
This method involves the reaction of 2-acetylpyridine with 4-formylbenzaldehyde (p-tolualdehyde) in the presence of a base and an ammonia source.
Reactants:
-
2-acetylpyridine
-
4-formylbenzaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Aqueous ammonia
-
Ethanol or Polyethylene Glycol (PEG-300) as solvent
Detailed Protocol (Adapted from related syntheses):
-
To a solution of 4-formylbenzaldehyde (1 equivalent) in ethanol, add 2-acetylpyridine (2 equivalents).
-
Under stirring, add a solution of potassium hydroxide (2.5 equivalents) in a minimal amount of water.
-
Add aqueous ammonia to the reaction mixture.
-
Stir the reaction at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The reaction initially forms a 1,4-dihydropyridine intermediate, which is subsequently oxidized in situ to the final terpyridine product.
-
Upon completion, the product precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with water and ethanol to remove unreacted starting materials and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol) or by column chromatography on silica gel.
Synthesis via Oxidation
This alternative route involves the synthesis of 4'-(4-methylphenyl)-2,2':6',2''-terpyridine followed by its oxidation to the desired aldehyde.
Step 1: Synthesis of 4'-(4-methylphenyl)-2,2':6',2''-terpyridine
This precursor is synthesized using the Kröhnke methodology by reacting 2-acetylpyridine with p-tolualdehyde.[7]
Step 2: Oxidation to 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde
Reactants:
-
4'-(4-methylphenyl)-2,2':6',2''-terpyridine
-
Selenium dioxide (SeO₂)
-
1,4-dioxane
-
Water
-
In a high-pressure autoclave, dissolve 4'-(4-methylphenyl)-2,2':6',2''-terpyridine (1 equivalent) in 1,4-dioxane.
-
Add selenium dioxide (approximately 4 equivalents) and a small amount of water.
-
Heat the sealed autoclave to 200°C for several hours.
-
After cooling to room temperature, the crude product is obtained.
-
Purification is achieved by column chromatography using a mixture of chloroform and methanol as the eluent.[6]
Applications in Research and Development
The primary application of 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde stems from its identity as a functionalized terpyridine ligand. The terpyridine moiety serves as a robust chelator for a wide range of metal ions, while the aldehyde group provides a handle for covalent modification.
Ligand for Functional Metal Complexes
The most significant application of this compound is as a ligand in coordination chemistry. The resulting metal complexes have been explored for a variety of applications:
-
Luminescent Materials: Ruthenium(II) and other transition metal complexes of terpyridine derivatives are known for their photoluminescent properties. These properties can be tuned by modifying the substituents on the terpyridine ligand, making them suitable for applications in sensors, displays, and molecular probes.
-
Catalysis: Terpyridine-metal complexes can act as catalysts in various organic transformations. The well-defined coordination sphere around the metal center allows for high selectivity and efficiency.
-
Supramolecular Chemistry: The rigid structure and strong metal-binding affinity of terpyridines make them ideal building blocks for the construction of complex supramolecular assemblies, such as metallopolymers and molecular cages.
Precursor for Advanced Materials and Probes
The aldehyde functionality allows for the covalent attachment of this terpyridine unit to other molecules or surfaces.
-
Fluorescent Sensors: The aldehyde can be reacted with amines to form Schiff bases, which can be designed to exhibit changes in their fluorescence upon binding to specific analytes, such as metal ions. For instance, it can be used to synthesize porphyrin-terpyridine conjugates for the fluorometric sensing of metal cations.[8]
-
Bioconjugation: The aldehyde group can be used to attach the terpyridine moiety to biomolecules, such as proteins or DNA. The resulting bioconjugates can be used to study biological processes or for the development of targeted therapeutics. Terpyridine derivatives have shown potential as anticancer agents, possibly through their interaction with DNA and the generation of reactive oxygen species.
-
Surface Modification: The compound can be immobilized on surfaces to create materials with specific metal-binding or catalytic properties.
Visualizations
Synthesis Workflow
Caption: Synthetic routes to 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde.
Application as a Functional Ligand
Caption: Formation of functional metal complexes and their applications.
Safety Information
Based on available data, 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde is a key synthetic intermediate with significant potential in materials science and medicinal chemistry. Its robust metal-chelating properties, combined with a reactive aldehyde group, make it an attractive building block for the design and synthesis of a wide array of functional molecules and materials. The experimental protocols provided herein offer reliable methods for its preparation, opening avenues for further research and development in various scientific disciplines.
References
- 1. 4-(2,2':6',2''-TERPYRIDIN-4'-YL)BENZALDEHYDE | 138253-30-2 [chemicalbook.com]
- 2. 138253-30-2|4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. 4-(2,2':6',2''-TERPYRIDIN-4'-YL)BENZALDEHYDE , 95% , 138253-30-2 - CookeChem [cookechem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 4-(2,2':6',2''-TERPYRIDIN-4'-YL)BENZALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis. – Oriental Journal of Chemistry [orientjchem.org]
- 8. tpcj.org [tpcj.org]




